molecular formula C9H22IN B1607251 1-Propanaminium, N,N,N-triethyl-, iodide CAS No. 4186-67-8

1-Propanaminium, N,N,N-triethyl-, iodide

Cat. No. B1607251
CAS RN: 4186-67-8
M. Wt: 271.18 g/mol
InChI Key: ONXZHUCDBUOSJO-UHFFFAOYSA-M
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Description

1-Propanaminium, N,N,N-triethyl-, iodide, also known as ethyltriphenylphosphonium iodide, is a quaternary ammonium salt that has been widely used in scientific research applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N,N,N-triethyl-, iodide is based on its ability to act as a phase-transfer catalyst. This means that it facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. In biological systems, this compound has been shown to interact with cell membranes, affecting their potential and permeability.
Biochemical and Physiological Effects:
Studies have shown that 1-Propanaminium, N,N,N-triethyl-, iodide can affect the activity of various enzymes and proteins in biological systems. It has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Propanaminium, N,N,N-triethyl-, iodide in laboratory experiments is its ability to act as a phase-transfer catalyst, allowing for the transfer of reactants between phases. This can be useful in organic synthesis reactions that involve water-soluble and organic-soluble reactants. However, one limitation of this compound is its potential toxicity, which can affect the results of experiments and require careful handling.

Future Directions

There are several future directions for research on 1-Propanaminium, N,N,N-triethyl-, iodide, including its potential use in drug delivery systems, cancer therapy, and diagnostic imaging. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, new synthesis methods and modifications to the structure of this compound may lead to improved properties and applications in scientific research.
In conclusion, 1-Propanaminium, N,N,N-triethyl-, iodide is a quaternary ammonium salt that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Scientific Research Applications

1-Propanaminium, N,N,N-triethyl-, iodide has been used in various scientific research applications, including as a phase-transfer catalyst, a reagent for organic synthesis, and a tool for studying membrane potential in biological systems. This compound has also been studied for its potential use in drug delivery systems and as a diagnostic tool for cancer imaging.

properties

IUPAC Name

triethyl(propyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZHUCDBUOSJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884041
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4186-67-8
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4186-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004186678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, N,N,N-triethyl-, iodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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